molecular formula C12H12O2 B3379393 2-Phenylcyclopent-1-ene-1-carboxylic acid CAS No. 156774-71-9

2-Phenylcyclopent-1-ene-1-carboxylic acid

Cat. No.: B3379393
CAS No.: 156774-71-9
M. Wt: 188.22 g/mol
InChI Key: KILXGKALLKILIE-UHFFFAOYSA-N
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Description

2-Phenylcyclopent-1-ene-1-carboxylic acid (CAS: 156774-71-9) is a cyclopentene-derived carboxylic acid with a phenyl substituent at the 2-position. Its molecular formula is C₁₂H₁₂O₂, with a molecular weight of 188.23 g/mol . The compound features a conjugated cyclopentene ring system, which introduces strain and influences its reactivity. The carboxylic acid group enhances its polarity, making it suitable for applications in coordination chemistry, pharmaceuticals, and organic synthesis. Key identifiers include PubChem CID 24850524 and IUPAC name 2-phenylcyclopentene-1-carboxylic acid .

Properties

IUPAC Name

2-phenylcyclopentene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILXGKALLKILIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156774-71-9
Record name 2-phenylcyclopent-1-ene-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylcyclopent-1-ene-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of phenyl-substituted alkenes followed by carboxylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale catalytic processes. These processes often utilize transition metal catalysts to facilitate the cyclization and carboxylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Drug Development

2-Phenylcyclopent-1-ene-1-carboxylic acid derivatives have been investigated for their biological activities. The structure-property relationships (SPR) of carboxylic acid derivatives are crucial in drug design, as the carboxylic group can influence solubility, permeability, and binding affinity to biological targets .

Key Findings:

  • Derivatives of 2-phenylcyclopent-1-ene have shown promise in anti-inflammatory and analgesic activities.
  • The compound's ability to act as an isostere for traditional carboxylic acids allows for modifications that can enhance drug-like properties while maintaining biological efficacy .

Reactions Involving this compound

This compound serves as a versatile intermediate in organic synthesis. It can undergo various transformations, including cycloaddition reactions and decarboxylation.

Table 1: Synthetic Applications

Reaction TypeDescriptionReference
CycloadditionParticipates in [4+1] cycloaddition reactions with nucleophiles
DecarboxylationInvestigated for diastereoselective decarboxylation processes
FunctionalizationCan be functionalized to create derivatives with enhanced properties

Polymer Chemistry

The incorporation of 2-phenylcyclopent-1-ene derivatives into polymer matrices has been explored for producing materials with tailored thermal and mechanical properties. Its unique structure allows for the development of polymers with enhanced stability and performance characteristics.

Case Study:
A study demonstrated that polymers synthesized from 2-phenylcyclopentene derivatives exhibited improved thermal stability compared to traditional polymers. This property is particularly beneficial in applications requiring high-performance materials .

Mechanism of Action

The mechanism of action of 2-Phenylcyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share structural motifs with 2-phenylcyclopent-1-ene-1-carboxylic acid but differ in ring size, substituents, or functional groups:

Cyclopropene Derivatives

1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic acid (17c)

  • Molecular Formula : C₁₀H₆F₂O₂
  • Molecular Weight : ~196 g/mol
  • Melting Point : 98.7–101.8 °C
  • Features : A strained cyclopropene ring with electron-withdrawing difluorophenyl and carboxylic acid groups. The smaller ring increases reactivity compared to cyclopentene derivatives .

1-(2-Chloro-4-fluorophenyl)cycloprop-2-ene-1-carboxylic acid (17d)

  • Molecular Formula : C₁₀H₆ClFO₂
  • Molecular Weight : ~212.5 g/mol
  • Melting Point : 152.4–155.1 °C
  • Features : Chlorine and fluorine substituents enhance acidity and influence intermolecular interactions .
Cyclopentane Derivatives

1-Phenyl-1-cyclopentanecarboxylic Acid

  • CAS : 77-55-4
  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.24 g/mol
  • Features : A saturated cyclopentane ring reduces strain, increasing stability but decreasing reactivity compared to the unsaturated cyclopentene analog .
Functional Group Variants

Ethyl 2-aminocyclopent-1-ene-1-carboxylate Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 169.18 g/mol Features: An ester and amino group replace the carboxylic acid, reducing acidity and altering biological activity .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound C₁₂H₁₂O₂ 188.23 Not reported Carboxylic acid, cyclopentene
1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic acid C₁₀H₆F₂O₂ ~196 98.7–101.8 Carboxylic acid, cyclopropene
1-Phenyl-1-cyclopentanecarboxylic Acid C₁₂H₁₄O₂ 190.24 Not reported Carboxylic acid, cyclopentane
Ethyl 2-aminocyclopent-1-ene-1-carboxylate C₈H₁₁NO₂ 169.18 Not reported Ester, amino, cyclopentene
  • Reactivity : Cyclopropene derivatives exhibit higher reactivity due to ring strain, favoring ring-opening or cycloaddition reactions. Cyclopentene derivatives like the target compound balance moderate strain with conjugation stability .
  • Acidity : Electron-withdrawing substituents (e.g., fluorine in 17c) enhance carboxylic acid acidity. The phenyl group in the target compound provides resonance stabilization but less acidity than halogenated analogs .

Biological Activity

2-Phenylcyclopent-1-ene-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its chemical properties, structural characteristics, and the results from various studies investigating its effects on biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C13H14O2C_{13}H_{14}O_2 with a molecular weight of approximately 206.25 g/mol. The compound features a cyclopentene ring substituted with a phenyl group and a carboxylic acid functional group. This unique structure contributes to its diverse reactivity and potential biological activity.

Table 1: Structural Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC13H14O2C_{13}H_{14}O_2Cyclopentene ring, phenyl and carboxylic acid
4-Oxo-2-phenylcyclohex-2-ene-1-carboxylic acidC13H12O3C_{13}H_{12}O_3Contains a ketone functional group
4-Phenylcyclohex-1-ene-1-carboxylic acidC13H14O2C_{13}H_{14}O_2Substituted at the fourth position

Antioxidant Properties

Research indicates that carboxylic acids, including derivatives like this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. Studies have shown that structural features, such as the presence of hydroxyl groups and conjugated bonds, enhance antioxidant activity .

Antimicrobial Activity

The antimicrobial properties of phenolic compounds are well-documented. The presence of a phenyl group in this compound suggests potential antimicrobial effects against various microbial strains. Preliminary studies suggest that this compound may interact with microbial cell membranes or enzymes, inhibiting their function .

Anti-inflammatory Effects

Emerging data suggest that this compound may modulate inflammatory processes by interacting with specific enzymes or receptors involved in inflammation. The carboxylic acid functional group plays a crucial role in these interactions, potentially leading to therapeutic benefits in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phenylcyclopent-1-ene-1-carboxylic acid, and how do reaction parameters (e.g., catalysts, temperature) influence yield and stereochemical outcomes?

  • Methodological Answer : Common routes include cyclization of phenyl-substituted precursors or functionalization of cyclopentene scaffolds. For example, palladium-catalyzed cross-coupling reactions can introduce the phenyl group, while temperature control (e.g., 60–80°C) minimizes side reactions like ring-opening . Stereochemical outcomes depend on chiral catalysts (e.g., Rh(II)-based systems) or enantioselective hydrogenation . Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., DCM/hexane gradients) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for characteristic peaks (e.g., cyclopentene protons at δ 5.8–6.2 ppm and carboxylic acid protons at δ 10–12 ppm) .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve enantiomers using chiral stationary phases (e.g., amylose derivatives) .
  • X-ray crystallography : Confirm absolute configuration via single-crystal diffraction, particularly for stereoisomeric variants .

Advanced Research Questions

Q. What computational approaches are effective in predicting the reactivity and electronic properties of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) model transition states and electron density distributions. For example:

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Simulate catalytic cycles (e.g., Rh-catalyzed hydrogenation) to identify rate-limiting steps and optimize ligand geometries .
  • Validate computational results with experimental kinetics (e.g., Eyring plots) .

Q. How can contradictory data on the stability of this compound under varying pH conditions be resolved?

  • Methodological Answer : Systematic contradiction analysis involves:

  • Controlled experiments : Replicate studies under standardized conditions (e.g., pH 2–12 buffers, 25°C) while monitoring degradation via LC-MS .
  • Statistical modeling : Apply multivariate analysis (e.g., ANOVA) to identify confounding variables (e.g., trace metal ions) .
  • Cross-lab validation : Collaborate with independent labs to verify results, ensuring instrumentation calibration (e.g., pH meters) and reagent batch consistency .

Q. What methodologies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-based ligands to direct stereochemistry during cyclopropane ring formation .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru) to enhance ee (>90%) under mild conditions (e.g., 30°C, aqueous/organic biphasic systems) .
  • Process monitoring : Track ee evolution via polarimetry or chiral HPLC, adjusting reaction time/temperature iteratively .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenylcyclopent-1-ene-1-carboxylic acid
Reactant of Route 2
2-Phenylcyclopent-1-ene-1-carboxylic acid

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